2-(Dimethylamino)-6-iodobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)-6-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXDUCCIEKCYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reaction Pathway Elucidation
Exploration of Reaction Mechanisms Involving 2-(Dimethylamino)-6-iodobenzaldehyde Derivatives
The reactivity of this compound is dictated by the interplay of its functional groups: the electron-donating dimethylamino group, the electron-withdrawing aldehyde group, and the bulky, labile iodine atom at the ortho position. These features create a unique electronic and steric environment that can lead to complex and competitive reaction pathways.
Detailed Studies of Competitive Reaction Pathways (e.g., SNAr vs. Aryne Formation)
Aryl halides, such as this compound, can undergo nucleophilic substitution through different mechanisms, most notably nucleophilic aromatic substitution (SNA_r) and elimination-addition (aryne formation). The preferred pathway is highly dependent on the substrate structure, the nature of the nucleophile, and the reaction conditions.
The S_NAr mechanism is favored by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). In this compound, the aldehyde group can provide some stabilization. Conversely, the strong electron-donating dimethylamino group would disfavor the formation of a negative charge on the ring, potentially hindering the S_NAr pathway.
The formation of a benzyne (B1209423) intermediate is an alternative pathway for aryl halides, particularly under strong basic conditions. The ortho-disposition of the iodine and a hydrogen atom allows for elimination to form a highly reactive benzyne. The substituents on the ring can then direct the subsequent nucleophilic addition. For this compound, the electronic effects of the dimethylamino and aldehyde groups would influence the regioselectivity of the nucleophilic attack on the benzyne intermediate.
Identification of Key Intermediates in Catalytic Cycles
In transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, this compound can participate in various catalytic cycles. The identification of key intermediates is fundamental to understanding the reaction mechanism. For instance, in a typical palladium-catalyzed reaction, the cycle would involve the oxidative addition of the aryl iodide to a low-valent palladium species, forming a Pd(II)-aryl intermediate. Subsequent steps like transmetalation and reductive elimination would lead to the final product and regenerate the active catalyst. The nature of the ligands on the palladium center can significantly influence the stability and reactivity of these intermediates.
Regioselectivity and Stereoselectivity in Complex Transformations
The substituents on the aromatic ring of this compound play a crucial role in directing the outcome of chemical reactions, leading to specific regioselectivity and stereoselectivity.
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In reactions involving this compound, the electronic directing effects of the dimethylamino (ortho-, para-directing) and aldehyde (meta-directing) groups, as well as steric hindrance from the bulky iodine atom and dimethylamino group, will determine the position of attack for incoming reagents. For example, in palladium-catalyzed cross-coupling reactions, the regioselectivity can be controlled by the choice of ligands and reaction conditions.
Stereoselectivity is the preferential formation of one stereoisomer over another. While the aromatic ring itself is planar, stereocenters can be generated in the side chains or in products resulting from reactions involving the aldehyde group. The steric bulk of the ortho-substituents can influence the facial selectivity of nucleophilic attack on the aldehyde, potentially leading to the preferential formation of one enantiomer or diastereomer in the presence of a chiral catalyst or reagent.
Computational Chemistry and Quantum Chemical Calculations
Computational methods, particularly quantum chemical calculations, provide invaluable insights into the electronic structure and reactivity of molecules like this compound.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict molecular geometries, energies, and other properties that are crucial for understanding reactivity. For this compound, DFT calculations can be employed to model the transition states of potential reaction pathways, thereby predicting the most likely mechanism.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.
The energy of the HOMO is related to the ionization potential, and a higher HOMO energy indicates a greater ability to donate electrons (nucleophilicity). The energy of the LUMO is related to the electron affinity, and a lower LUMO energy suggests a greater ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating dimethylamino group would be expected to raise the HOMO energy, while the electron-withdrawing aldehyde group would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and indicating a predisposition for chemical reactions.
| Parameter | Significance in Reactivity | Expected Influence on this compound |
|---|---|---|
| HOMO Energy | Indicates nucleophilicity (electron-donating ability). Higher energy means more reactive as a nucleophile. | The electron-donating dimethylamino group is expected to raise the HOMO energy level. |
| LUMO Energy | Indicates electrophilicity (electron-accepting ability). Lower energy means more reactive as an electrophile. | The electron-withdrawing aldehyde group is expected to lower the LUMO energy level. |
| HOMO-LUMO Gap | Reflects chemical stability and reactivity. A smaller gap suggests higher reactivity. | The combined effects of the substituents are likely to result in a reduced HOMO-LUMO gap, enhancing its reactivity. |
Calculations of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values.
For this compound, the MEP analysis is dictated by the interplay of its distinct functional groups. The dimethylamino (-N(CH₃)₂) group, being a strong electron-donating group, increases the electron density on the benzene (B151609) ring, particularly at the ortho and para positions. wikipedia.org Conversely, the aldehyde (-CHO) and iodo (-I) groups are electron-withdrawing, which decreases the electron density on the ring. nih.govmasterorganicchemistry.com
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the oxygen atom of the carbonyl group, indicating a high electron density and susceptibility to electrophilic attack. This region represents the most likely site for protonation or interaction with other positive centers. mdpi.com In contrast, regions of positive electrostatic potential (colored blue) are anticipated around the hydrogen atom of the aldehyde group and near the iodine atom, signifying electron-deficient areas that are prone to nucleophilic attack. The aromatic ring itself will exhibit a complex potential distribution due to the competing effects of the donor and acceptor substituents.
| Molecular Region | Functional Group Influence | Predicted Electrostatic Potential | Reactivity Implication |
|---|---|---|---|
| Carbonyl Oxygen | Electron-withdrawing (-CHO) | Negative (Electron-rich) | Site for Electrophilic Attack / Hydrogen Bonding |
| Aldehyde Hydrogen | Electron-withdrawing (-CHO) | Positive (Electron-poor) | Potential Site for Nucleophilic Interaction |
| Nitrogen Atom | Electron-donating (-N(CH₃)₂) | Moderately Negative | Site for Protonation / Lewis Acid Interaction |
| Aromatic Ring | Competing Effects | Variable | Complex Reactivity Pattern |
Investigation of Intermolecular and Intramolecular Charge Transfer (ICT)
Molecules that contain both electron-donating and electron-accepting moieties linked by a π-conjugated system often exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. beilstein-journals.orgaip.org In this compound, the dimethylamino group acts as the electron donor, while the iodobenzaldehyde portion serves as the electron acceptor.
Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In donor-acceptor systems, the HOMO is typically localized on the donor fragment, and the LUMO is localized on the acceptor fragment. nih.gov This electronic transition results in a significant redistribution of electron density, creating a highly polarized excited state with a larger dipole moment compared to the ground state. aip.org
This ICT phenomenon is often studied through solvatochromism, where the absorption or fluorescence emission spectra of the compound show a pronounced shift with changing solvent polarity. beilstein-journals.org In polar solvents, the highly polar excited state is stabilized, typically leading to a red-shift (bathochromic shift) in the fluorescence emission maximum. nih.gov While specific experimental data for this compound is not available, the presence of strong donor and acceptor groups suggests that it would likely exhibit ICT characteristics. Computational studies on analogous donor-acceptor substituted aromatic compounds have confirmed that the extent of charge transfer can be tuned by modifying the strength of the donor/acceptor groups and the nature of the π-bridge. aip.org
Transition State Analysis and Energy Profile Mapping for Reaction Mechanisms
Understanding the mechanism of a chemical reaction requires identifying the intermediates and transition states involved. Transition state analysis and the mapping of reaction energy profiles are computational techniques used to determine the favorability and kinetics of a proposed reaction pathway. researchgate.netdalalinstitute.com A reaction energy profile plots the potential energy of the system against the reaction coordinate, with energy minima representing reactants, intermediates, and products, while energy maxima correspond to transition states. libretexts.org
For this compound, a potential reaction to analyze would be the nucleophilic addition to the carbonyl group, a characteristic reaction of aldehydes. masterorganicchemistry.com The energy profile for such a reaction would begin with the reactants (the aldehyde and a nucleophile). As the nucleophile approaches the electrophilic carbonyl carbon, the energy of the system increases until it reaches the transition state. In this transition state, a partial bond is forming between the nucleophile and the carbonyl carbon, while the C=O double bond is partially breaking. libretexts.org Following the transition state, the energy decreases as a stable tetrahedral intermediate is formed.
While specific calculations for reactions involving this compound are not documented in the reviewed literature, studies on related substituted benzaldehydes show that the electronic nature of the substituents significantly impacts the reaction barriers. nih.gov The electron-withdrawing iodo and aldehyde groups would make the carbonyl carbon more electrophilic and susceptible to attack. Conversely, the electron-donating dimethylamino group could slightly destabilize the developing negative charge on the oxygen in the transition state. Computational modeling would be required to quantify these competing effects and accurately map the energy profile. researchgate.net
Conformational Analysis and Dynamic Behavior through Molecular Modeling
The three-dimensional structure and flexibility of a molecule are critical to its reactivity and interactions. Conformational analysis involves identifying the stable arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds. nih.gov For this compound, two key rotational degrees of freedom are the C-N bond of the dimethylamino group and the C-C bond connecting the aldehyde group to the aromatic ring.
The rotation around the C-CHO bond in ortho-substituted benzaldehydes is particularly important. It can lead to two primary planar conformers: s-trans (or anti), where the C=O bond points away from the ortho substituent, and s-cis (or syn), where it points towards it. ias.ac.in Due to the significant steric bulk of both the iodine atom and the dimethylamino group, steric repulsion would be a major factor determining the preferred conformation. It is highly probable that the s-trans conformation relative to the larger iodine substituent would be significantly favored to minimize steric clash. ias.ac.inresearchgate.net
Molecular modeling techniques, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface for bond rotation and determine the relative energies of the different conformers. nih.gov Such calculations would provide quantitative data on the rotational barriers and the population of each conformer at a given temperature. While specific studies on this compound are lacking, research on other ortho-substituted benzaldehydes has shown that steric effects are the dominant factor in determining conformational preference. ias.ac.in
| Rotatable Bond | Description | Possible Conformations | Primary Influencing Factors |
|---|---|---|---|
| Aryl-CHO | Rotation of the aldehyde group | s-cis / s-trans relative to ortho-substituents | Steric hindrance from Iodo and Dimethylamino groups |
| Aryl-N(CH₃)₂ | Rotation and pyramidalization of the amino group | Various orientations of the methyl groups | Steric hindrance, conjugation with the ring |
Advanced Spectroscopic and Structural Characterization in Research Contexts
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure and the packing of molecules within the crystal lattice can be constructed. nih.gov
A crystal structure of 2-(Dimethylamino)-6-iodobenzaldehyde would provide unambiguous data on its solid-state conformation. Key parameters such as bond lengths, bond angles, and torsion angles would be precisely determined. Of particular interest would be the torsion angles describing the orientation of the aldehyde and dimethylamino groups relative to the benzene (B151609) ring. Due to potential steric hindrance between the bulky iodine atom at the 2-position and the dimethylamino group at the 6-position, it is likely that these groups would be twisted out of the plane of the aromatic ring to minimize steric strain.
The analysis would also reveal how the molecules pack together to form the crystal lattice. This includes determining the crystal system, space group, and the dimensions of the unit cell. In many halogenated benzaldehydes, molecules are observed to form stacks that propagate along a short crystallographic axis. nih.gov The specific arrangement—be it herringbone, lamellar, or other motifs—is dictated by the interplay of various intermolecular forces.
The molecular packing in a crystal is governed by a network of non-covalent intermolecular interactions. ias.ac.in A crystallographic study of this compound would allow for the detailed characterization of these forces, which are crucial for understanding the material's physical properties.
Expected interactions include:
Halogen Bonding: The iodine atom is a potential halogen bond donor. It could form directional interactions with electron-rich atoms on neighboring molecules, such as the oxygen of the carbonyl group (C-I···O=C) or the nitrogen of the dimethylamino group (C-I···N). These interactions are increasingly recognized as important forces in crystal engineering. nih.gov
Hydrogen Bonding: While lacking strong hydrogen bond donors, the molecule can participate in weak C-H···O hydrogen bonds, where an aromatic or methyl C-H group acts as the donor and the carbonyl oxygen acts as the acceptor. rsc.org These interactions often play a significant role in organizing molecules in the solid state.
π–π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, engaging in π–π interactions. These can be either face-to-face or offset, depending on the electronic and steric properties of the substituents.
Analyzing the distances and angles of these contacts provides a comprehensive picture of the supramolecular assembly in the solid state.
Table 4: Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometry |
| Halogen Bond | Aromatic C-I | Carbonyl O or Amino N | 2.8 - 3.5 | Often linear (C-I···O/N angle > 160°) |
| Weak Hydrogen Bond | Aromatic C-H | Carbonyl O | 2.2 - 2.8 (H···O) | Directional |
| π–π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | Parallel or offset stacking |
| van der Waals Forces | All atoms | All atoms | N/A | Isotropic, cumulative attraction |
Supramolecular Chemistry and Non Covalent Interactions
Investigation of Halogen Bonding (XB) Phenomena
Halogen bonding (XB) is a highly directional, non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. mdpi.com This interaction has emerged as a powerful tool in crystal engineering, comparable in strength and directionality to the more traditional hydrogen bond. nih.govnih.gov
The iodine atom in 2-(Dimethylamino)-6-iodobenzaldehyde plays a crucial role in directing molecular self-assembly. Due to the "σ-hole"—a region of positive electrostatic potential on the halogen atom opposite to the covalent C-I bond—the iodine can act as a potent halogen bond donor. mdpi.com This directional interaction can guide molecules into predictable supramolecular architectures, such as one-dimensional polymeric chains. researchgate.net
In analogous structures like (Z)-2-Iodocinnamaldehyde, a notable intermolecular interaction occurs between the iodine atom and the carbonyl oxygen. The observed I···O separation of 3.418(2) Å is significantly shorter than the sum of the van der Waals radii of iodine and oxygen (3.50 Å), indicating a stabilizing halogen bond. mdpi.com This C–I···O=C halogen bond is a key motif that can lead to the formation of extended chains in the solid state. Theoretical studies on such systems confirm that this interaction is not a mere consequence of crystal packing forces but a genuine, attractive halogen bond. mdpi.com The self-assembly of molecules like this compound is therefore expected to be heavily influenced by similar iodine-carbonyl interactions, promoting the formation of ordered polymeric structures. mdpi.comresearchgate.net
Table 1: Halogen Bond Geometry in an Analogous Iodinated Aldehyde
| Interaction | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| I···O (Intermolecular) | 3.418(2) | N/A | mdpi.com |
Data from the crystal structure of (Z)-2-Iodocinnamaldehyde, demonstrating a short contact indicative of a halogen bond.
While the solid-state structures guided by halogen bonding are well-documented, understanding these interactions in solution is crucial for applications in molecular recognition and catalysis. rsc.org Thermodynamic parameters for halogen bonding can be determined in solution using techniques such as UV-Vis and NMR spectroscopy. nih.govnsf.gov These studies typically involve titrating the halogen bond donor (like this compound) with a Lewis basic species and monitoring the spectral changes to calculate the association constant (Ka), enthalpy (ΔH°), and entropy (ΔS°) of the interaction. rsc.org
The strength of a halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the molecular framework to which it is attached. ucl.ac.uk Although specific thermodynamic data for this compound is not extensively reported, studies on similar systems show that C-I···N and C-I···O interactions can have association constants ranging from moderate to strong, depending on the solvent and the nature of the Lewis base. rsc.orgnih.gov
Analysis of Hydrogen Bonding and π-Stacking Interactions
Alongside halogen bonding, weaker non-covalent forces such as hydrogen bonds and π-stacking interactions are critical in determining the final supramolecular architecture.
Hydrogen bonds, particularly C—H···O interactions, are expected to be significant in the crystal structure of this compound. In the related molecule 4-(Dimethylamino)benzaldehyde, C—H···O hydrogen bonds link molecules into chains along a crystallographic axis. nih.gov The aldehyde oxygen is a competent hydrogen bond acceptor, and various aromatic and aliphatic C-H groups can act as donors.
Table 2: Non-Covalent Interactions in a Related Benzaldehyde (B42025) Derivative
| Interaction Type | Donor-Acceptor | Distance (Å) | Reference |
|---|---|---|---|
| Hydrogen Bond | C—H···O | 3.459 (3) | nih.gov |
| π-Stacking | Ring Centroid···Ring Centroid | 3.697 (2) | nih.gov |
Data from the crystal structure of 4-(Dimethylamino)benzaldehyde.
The interplay between different non-covalent interactions can be synergistic, where the presence of one interaction enhances the strength of another. nih.gov A notable example is the hydrogen bond enhanced halogen bond (HBeXB), where an intramolecular hydrogen bond to the electron-rich equatorial belt of the halogen atom increases the positive character of the σ-hole, thereby strengthening its ability to act as a halogen bond donor. nih.govnih.gov
Principles of Crystal Engineering Applied to Halogenated Aldehydes
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. ucl.ac.uk Halogenated aldehydes are excellent candidates for crystal engineering because they contain strong and reliable synthons for supramolecular construction. mdpi.com
The halogen bond, particularly the C–I···O interaction, serves as a primary tool for assembling these molecules into predictable patterns. mdpi.comnih.gov Its directionality allows for the construction of orthogonal or linear supramolecular arrays. nih.gov By modifying substituents on the aromatic ring, it is possible to tune the strength of the halogen bond and influence the resulting crystal packing. Electron-withdrawing groups enhance the σ-hole and strengthen the halogen bond, while electron-donating groups have the opposite effect. ucl.ac.uk
In addition to the primary halogen bond, weaker interactions like C–H···O hydrogen bonds and π-stacking are used as secondary tools to control the dimensionality and packing efficiency of the crystal structure. nih.govrsc.org The rational design of multi-component crystals (cocrystals) can also be achieved by combining halogenated aldehydes with suitable halogen bond acceptors. nih.gov The predictable and tunable nature of the halogen bond makes it a cornerstone of modern crystal engineering, allowing for the rational design of materials with specific structural and functional properties. nih.govresearchgate.net
Research Applications in Advanced Chemical Probes and Functional Materials
Design and Development of Fluorescent and Colorimetric Chemosensors
The unique structure of 2-(Dimethylamino)-6-iodobenzaldehyde, featuring an electron-donating dimethylamino group and an aldehyde functional group, suggests its potential as a building block for chemosensors. However, specific research demonstrating its direct application in this area is limited. The general principles that would underpin such applications are well-established.
Sensing Mechanisms Based on Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT)
Fluorescent chemosensors often operate through mechanisms like Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). researchgate.netresearchgate.net In a typical PET sensor, a fluorophore is linked to a receptor unit. In the absence of a target analyte, the fluorescence is "off" or quenched due to electron transfer from the receptor to the excited fluorophore. researchgate.netnih.gov Binding of an analyte to the receptor alters its electronic properties, inhibiting the PET process and turning the fluorescence "on". researchgate.net
The ICT process involves a change in the electronic distribution within a molecule upon photoexcitation, typically in "push-pull" systems containing electron-donating and electron-withdrawing groups. researchgate.netmdpi.com The dimethylamino group in this compound could act as an electron donor (the "push" component). Upon reaction or coordination, changes in the ICT state can lead to observable shifts in absorption or emission spectra, forming the basis for colorimetric or fluorescent sensing. researchgate.net While these mechanisms are fundamental to sensor design, their specific application and modulation using this compound as a core structure have not been detailed in available research.
Selective Detection of Metal Ions and Anions in Model Systems
The aldehyde group and the dimethylamino moiety could potentially serve as binding sites for various metal ions and anions. Schiff base ligands, formed by the reaction of aldehydes with amines, are widely used in the colorimetric and fluorescent detection of metal ions such as Fe²⁺, Fe³⁺, Cr³⁺, and Hg²⁺. google.comnih.gov It is plausible that derivatives of this compound could be synthesized to act as selective chemosensors. google.commdpi.com However, studies specifying which ions are selectively detected by probes derived from this particular compound, and the conditions for such detection, are not present in the surveyed literature.
Performance Evaluation of Sensing Probes (e.g., Detection Limits, Reversibility)
A critical aspect of any chemosensor is its performance, including its detection limit, sensitivity, selectivity, and reversibility. mdpi.com For instance, different chemosensors have reported detection limits in the nanomolar (nM) to micromolar (µM) range for various metal ions. mdpi.commdpi.com The reversibility of a sensor, often tested by adding a chelating agent like EDTA to sequester the target ion and restore the sensor's original state, is crucial for practical applications. mdpi.com Without specific examples of sensors built from this compound, no performance data can be compiled or presented.
Application as Building Blocks for Optoelectronic Materials
The aromatic and functionalized nature of this compound makes it a candidate for the synthesis of larger, electronically active molecules for optoelectronic applications.
Precursors for Novel Fluorophores and Chromophores
Fluorophores and chromophores are fundamental components of many optoelectronic materials. researchgate.net The synthesis of such molecules often involves the condensation or coupling of aldehyde-containing precursors. researchgate.net The electronic properties of the resulting dye can be tuned by the substituents on the aromatic ring. The dimethylamino group is a common auxochrome that can enhance fluorescence. While this suggests that this compound could be a valuable precursor, specific examples of novel fluorophores or chromophores synthesized from it are not documented in the available literature.
Components in the Synthesis of Conjugated Polymers and Nanographenes
Conjugated polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their tunable electronic and optical properties. semanticscholar.orgmdpi.com The synthesis of these materials often relies on polymerization reactions like Suzuki or Stille coupling, which can utilize iodo-substituted aromatic compounds. nagoya-u.ac.jpnih.gov
Nanographenes, which are precisely defined fragments of graphene, are another class of materials with potential applications in electronics and materials science. researchgate.netrsc.org Their synthesis often involves multi-step organic reactions, including cyclodehydrogenation (Scholl reaction) of complex polycyclic aromatic hydrocarbon precursors. researchgate.net The iodine atom on this compound could serve as a reactive site for coupling reactions to build up the larger structures required for both conjugated polymers and nanographene precursors. However, the existing literature on nanographene and conjugated polymer synthesis does not specify the use of this particular building block. nih.gov
Radiochemical Synthesis for Molecular Imaging Research
The strategic incorporation of radionuclides into bioactive molecules is a cornerstone of molecular imaging, enabling the non-invasive visualization, characterization, and quantification of biological processes at the molecular and cellular levels. The compound this compound, with its inherent iodine atom, presents a valuable scaffold for the development of radiolabeled probes, particularly for Single-Photon Emission Computed Tomography (SPECT) imaging. SPECT is a widely used clinical imaging modality that detects gamma rays emitted from a radiotracer, providing crucial functional information about organs and tissues. eurekaselect.comnih.gov
Development of Radioiodination Methodologies for SPECT Imaging Agents
The development of SPECT imaging agents frequently involves the incorporation of iodine-123 (¹²³I), a gamma-emitting radionuclide with favorable physical properties for medical imaging, including a 13.2-hour half-life and 159 keV gamma-ray emission. nih.gov While there is no specific literature detailing the radioiodination of this compound itself, established radioiodination methodologies for aromatic compounds are directly applicable.
One of the most common methods for introducing radioiodine into an aromatic ring is through electrophilic substitution on an activated precursor. For a molecule like this compound, which already contains a stable iodine atom, a common strategy would involve the synthesis of a non-iodinated or, more practically, a stannylated precursor. Iododestannylation, the reaction of an organotin precursor with a source of radioiodine, is a highly efficient and mild method for radioiodination. nih.govresearchgate.net
The general process would involve:
Precursor Synthesis: Synthesis of a trialkylstannyl derivative, such as 2-(Dimethylamino)-6-(tributylstannyl)benzaldehyde. This is typically achieved by reacting the corresponding bromo- or triflate-substituted precursor with a hexaalkylditin reagent in the presence of a palladium catalyst.
Radioiodination: The stannylated precursor is then reacted with Na[¹²³I] in the presence of a mild oxidizing agent, such as chloramine-T, Iodogen, or hydrogen peroxide. nih.gov The electrophilic radioiodine species generated in situ displaces the trialkylstannyl group to yield the desired ¹²³I-labeled product.
Purification: The final radiolabeled compound, [¹²³I]-2-(Dimethylamino)-6-iodobenzaldehyde, would be purified, typically using High-Performance Liquid Chromatography (HPLC), to remove unreacted radioiodide, the precursor, and any radiochemical impurities.
Alternative methods include nucleophilic radioiodination, often copper-mediated, which can be performed on precursors containing a suitable leaving group like a diazonium salt or another halogen. nih.gov The choice of method depends on the stability of the precursor and the desired radiochemical yield and purity.
Table 1: Common Radioisotopes of Iodine for SPECT and Their Properties
| Radioisotope | Half-life | Principal Photon Energy (keV) | Primary Application |
| Iodine-123 (¹²³I) | 13.2 hours | 159 | SPECT Imaging |
| Iodine-131 (¹³¹I) | 8.02 days | 364 | Therapy and SPECT Imaging |
| Iodine-125 (¹²⁵I) | 59.4 days | 35 | In vitro assays, pre-clinical imaging |
Synthesis of Radiolabeled Analogues for Receptor Targeting Studies
The this compound scaffold can be elaborated to create radiolabeled analogues for targeting specific biological receptors. The aldehyde functional group is particularly useful as a handle for further chemical modification, allowing for the attachment of various pharmacophores known to bind to specific receptors. This approach is widely used in the development of targeted imaging agents for neurology, oncology, and cardiology. nih.gov
A prominent example of this strategy is the development of radiolabeled benzamides for imaging dopamine D₂ receptors in the brain, which are implicated in disorders like Parkinson's disease and schizophrenia. ebi.ac.uk For instance, the SPECT agent [¹²³I]IBZM, an iodinated benzamide, has been successfully used to image these receptors. ebi.ac.uk
Following this paradigm, analogues of this compound could be synthesized for receptor targeting. The general synthetic pathway would involve:
Derivatization of the Aldehyde: The aldehyde group of this compound can be converted into other functional groups. For example, reductive amination with a suitable amine can introduce a side chain designed to bind to a specific receptor. This amine could be part of a pyrrolidinyl group or other pharmacophore known to have affinity for a target like the dopamine, serotonin, or sigma receptors.
Synthesis of the Radiolabeling Precursor: As described previously, a non-radioactive precursor, typically a trialkylstannyl derivative, would be synthesized from the derivatized molecule.
Radioiodination and Purification: The final step involves the radioiodination of the precursor using methods like iododestannylation to produce the radiolabeled analogue.
Table 2: Hypothetical Radiolabeled Analogues and Potential Research Targets
| Analogue Structure (Conceptual) | Potential Target Receptor | Relevant Disease Area |
| [¹²³I]-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-(dimethylamino)-6-iodobenzylamine | Dopamine D₂ Receptors | Parkinson's Disease, Schizophrenia |
| [¹²³I]-2-(Dimethylamino)-6-iodo-N-(2-(diethylamino)ethyl)benzamide | Melanin | Melanoma Imaging |
| [¹²³I]-Derivative with β-amyloid binding moiety | β-amyloid plaques | Alzheimer's Disease |
The evaluation of these new radiolabeled analogues would involve in vitro binding assays using tissue homogenates or cell lines expressing the target receptor to determine their affinity (Kᵢ) and specificity. Promising candidates would then be advanced to in vivo studies in animal models to assess their biodistribution, brain uptake (if applicable), and specific binding to the target region. ebi.ac.uknih.gov These studies are crucial to validate the potential of a new radiolabeled compound as a molecular imaging probe for clinical research and diagnosis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Dimethylamino)-6-iodobenzaldehyde, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer :
- Step 1 : Start with 2-dimethylaminobenzaldehyde. Introduce iodine via electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 0–25°C .
- Step 2 : Optimize regioselectivity by controlling directing groups. The dimethylamino group (-NMe₂) acts as a strong ortho/para-director; steric hindrance favors iodination at the 6-position .
- Common Side Reactions : Dehalogenation under basic conditions or over-iodination. Mitigate via temperature control (<30°C) and stoichiometric iodine sources.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water).
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution pattern:
- Aldehyde proton at δ 9.8–10.2 ppm (singlet).
- Aromatic protons split into doublets (J = 8–10 Hz) due to iodine’s electron-withdrawing effect .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 305 (M⁺) with fragmentation at the aldehyde group (loss of CHO, m/z 276).
- FT-IR : Stretching vibrations at ~1680 cm⁻¹ (C=O), ~2800 cm⁻¹ (N-Me₂), and ~550 cm⁻¹ (C-I) .
Q. How is this compound utilized as a building block in medicinal chemistry?
- Methodological Answer :
- Suzuki Coupling : React with aryl boronic acids to form biaryl aldehydes for kinase inhibitor scaffolds .
- Schiff Base Formation : Condense with amines to create ligands for metal catalysis (e.g., Pd complexes in cross-couplings) .
- Biological Probes : Functionalize via aldehyde-amine conjugation for fluorescent tracers in cellular imaging .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying catalytic conditions?
- Methodological Answer :
- Case Study : Conflicting reports on iodine’s stability during cross-coupling (e.g., Suzuki vs. Ullmann reactions).
- Hypothesis : Pd(0) catalysts may induce dehalogenation via β-hydride elimination.
- Experimental Design :
- Compare Pd(OAc)₂, Pd(PPh₃)₄, and NiCl₂ catalysts.
- Monitor iodine retention via ICP-MS or ¹H NMR kinetics .
- Data Interpretation : Higher Pd loading increases dehalogenation; Ni retains iodine but requires elevated temperatures .
Q. What strategies address discrepancies in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Controlled Replication : Test under standardized conditions (e.g., MIC assays vs. MTT cytotoxicity).
- Variable Parameters :
- Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity .
- Strain-Specificity : Compare Gram-positive (S. aureus) vs. Gram-negative (E. coli) bacteria .
- Mechanistic Probes : Conduct ROS assays to differentiate bactericidal (oxidative stress) vs. cytotoxic (apoptosis) pathways .
Q. How does this compound enhance polymer/resin properties, and what methodological pitfalls exist in data interpretation?
- Methodological Answer :
- Role in Resins : Acts as a co-initiator in photopolymerization (e.g., dental resins) by forming charge-transfer complexes with camphorquinone (CQ) .
- Experimental Design :
- Vary CQ/amine ratios (1:1 vs. 1:2) and measure degree of conversion (FT-IR).
- Key Finding : Higher amine concentration (1:2) improves crosslinking but may reduce shelf life due to premature gelation .
- Pitfalls : Overlooking oxygen inhibition during curing; use inert atmosphere (N₂) for reproducible results.
Q. What stability challenges arise in long-term storage of this compound, and how are they methodologically addressed?
- Methodological Answer :
- Degradation Pathways :
- Light Sensitivity : Iodoarenes undergo photolytic cleavage. Store in amber vials at –20°C .
- Moisture Sensitivity : Aldehyde oxidation to carboxylic acid. Use molecular sieves (3Å) in storage .
- Stability Assays :
- Monitor purity via HPLC (C18 column, acetonitrile/water) monthly.
- Acceptable Threshold : ≥95% purity after 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
